

An In-depth Technical Guide to the Health and Safety of Tellurium-122

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tellurium-122

Cat. No.: B082960

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations for **Tellurium-122** (^{122}Te), a stable isotope of the metalloid tellurium. As a stable, non-radioactive isotope, the primary health and safety concerns associated with ^{122}Te are related to its chemical toxicity, which is characteristic of elemental tellurium and its compounds.^{[1][2]} This document outlines the toxicological profile, occupational safety measures, and handling procedures pertinent to laboratory and research settings.

Tellurium-122 is utilized in the production of the radioisotope Iodine-122 (^{122}I), which has applications in medical imaging, specifically gamma imaging.^{[3][4][5][6]} Its use as a target material in radionuclide production underscores the importance of understanding its safety profile for professionals in drug development and medical research.

Toxicological Profile

Tellurium and its compounds are generally considered mildly toxic.^{[7][8]} The biological effects of tellurium are not well-established, and it has no known biological function.^{[7][9][10]} The toxicity of tellurium compounds can vary, with some forms, like tellurites, exhibiting high toxicity at micromolar concentrations.^{[9][11]}

Routes of Exposure and Symptoms:

The primary routes of exposure to tellurium in a laboratory setting are inhalation of dust or fumes, ingestion, and skin or eye contact.[\[7\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

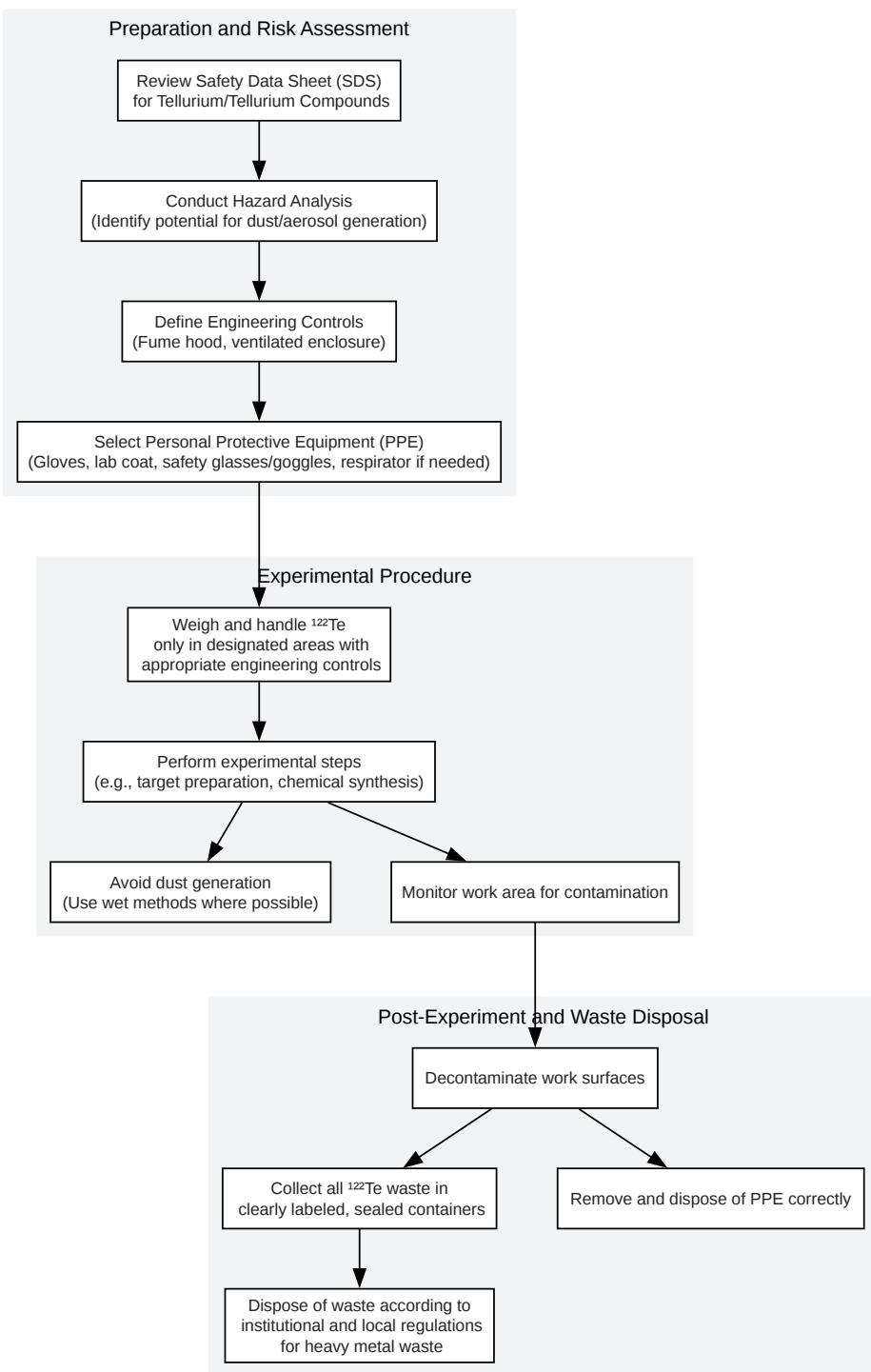
A hallmark symptom of tellurium exposure is a characteristic garlic-like odor on the breath, sweat, and urine.[\[7\]](#)[\[14\]](#) This is due to the metabolic conversion of tellurium to dimethyl telluride.[\[7\]](#)

- Acute Exposure: Short-term exposure can lead to irritation of the respiratory tract, eyes, and skin.[\[12\]](#)[\[14\]](#)[\[15\]](#) Other symptoms may include headache, drowsiness, dizziness, fatigue, nausea, a metallic taste in the mouth, and weakness.[\[14\]](#)[\[15\]](#) Higher levels of inhalation may cause more severe respiratory effects, including coughing and shortness of breath.[\[15\]](#)
- Chronic Exposure: Prolonged or repeated exposure to tellurium may have adverse effects on the liver, kidneys, and central nervous system.[\[15\]](#)[\[16\]](#) Other reported effects of chronic exposure include loss of appetite, upset stomach, and irritability.[\[15\]](#)

Carcinogenicity and Reproductive Toxicity:

Tellurium is not generally classified as a carcinogen.[\[7\]](#)[\[17\]](#) However, it is important to consult the most current safety data sheets, as some classifications may vary.[\[12\]](#) Some evidence suggests that tellurium compounds may pose a risk to fertility or to an unborn child.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Quantitative Safety Data


The following table summarizes key quantitative safety and physical data for tellurium. It is important to note that these values are for elemental tellurium and its common compounds, and are the most relevant for assessing the chemical risks of the stable isotope **Tellurium-122**.

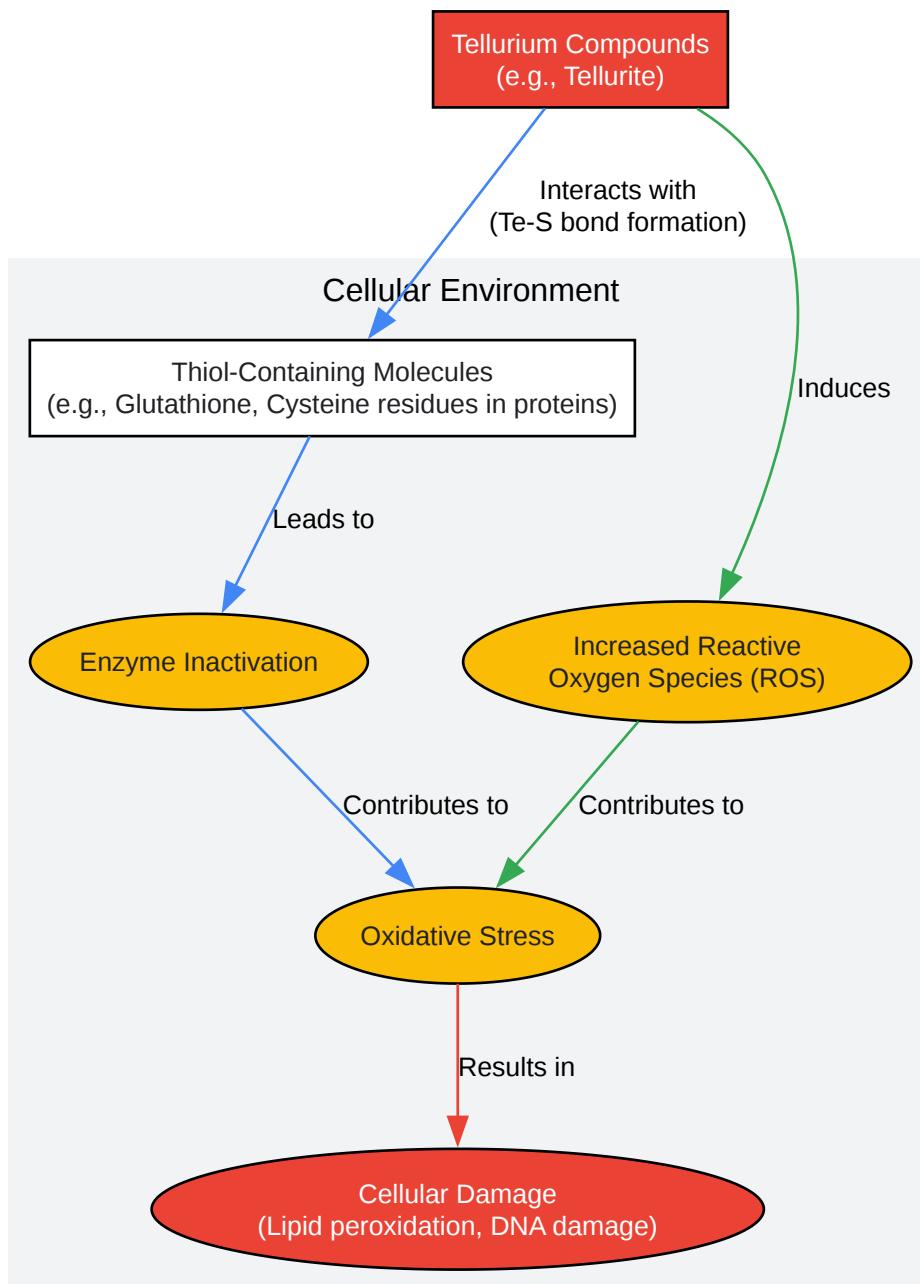
Parameter	Value	References
Occupational Exposure Limits		
OSHA Permissible Exposure Limit (PEL)	0.1 mg/m ³ (8-hour TWA)	[7] [15]
NIOSH Recommended Exposure Limit (REL)	0.1 mg/m ³ (10-hour TWA)	[7] [15]
Immediately Dangerous to Life and Health (IDLH)	25 mg/m ³	[7]
Physical Properties of Tellurium		
Appearance	Silvery-white, brittle metalloid	[7]
Atomic Number	52	[7]
Atomic Mass (¹²² Te)	121.903 u	[1]
Natural Abundance (¹²² Te)	2.55%	[1] [4]
Melting Point	449.51 °C	[7]
Boiling Point	988 °C	[7]
Density	6.24 g/cm ³	[7]

Experimental Protocols and Workflows

Detailed experimental protocols for the toxicological assessment of specifically **Tellurium-122** are not widely published, as the chemical toxicity is expected to be identical to that of naturally occurring tellurium. The following represents a generalized workflow for the safe handling and risk assessment of a stable metalloid isotope like ¹²²Te in a research setting.

Generalized Experimental Workflow for Safe Handling of Tellurium-122

[Click to download full resolution via product page](#)


A generalized workflow for the safe handling of **Tellurium-122**.

Biological Interaction and Toxicity Mechanisms

The precise signaling pathways affected by tellurium are a subject of ongoing research.

However, a primary mechanism of tellurium toxicity is understood to be the induction of oxidative stress and interaction with thiol-containing molecules.^{[9][21]} Tellurium compounds can interfere with the normal redox balance within cells.

Conceptual Model of Tellurium-Induced Cellular Toxicity

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isotope data for tellurium-122 in the Periodic Table [periodictable.com]
- 2. Tellurium 122 Metal Isotope | EVISA's Materials Database [speciation.net]
- 3. Urenco [urenco.com]
- 4. WebElements Periodic Table » Tellurium » isotope data [winter.group.shef.ac.uk]
- 5. tracesciences.com [tracesciences.com]
- 6. buyisotope.com [buyisotope.com]
- 7. Tellurium - Wikipedia [en.wikipedia.org]
- 8. Tellurium and Nano-Tellurium: Medicine or Poison? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tellurium: A Rare Element with Influence on Prokaryotic and Eukaryotic Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. redalyc.org [redalyc.org]
- 11. researchgate.net [researchgate.net]
- 12. buyisotope.com [buyisotope.com]
- 13. Tellurium - ESPI Metals [espimetals.com]
- 14. ICSC 0986 - TELLURIUM [inchem.org]
- 15. nj.gov [nj.gov]
- 16. mdpi.com [mdpi.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. buyisotope.com [buyisotope.com]
- 19. carlroth.com [carlroth.com]
- 20. nornickel.com [nornickel.com]
- 21. Tellurium: A Rare Element with Influence on Prokaryotic and Eukaryotic Biological Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [An In-depth Technical Guide to the Health and Safety of Tellurium-122]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b082960#health-and-safety-considerations-for-tellurium-122>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com